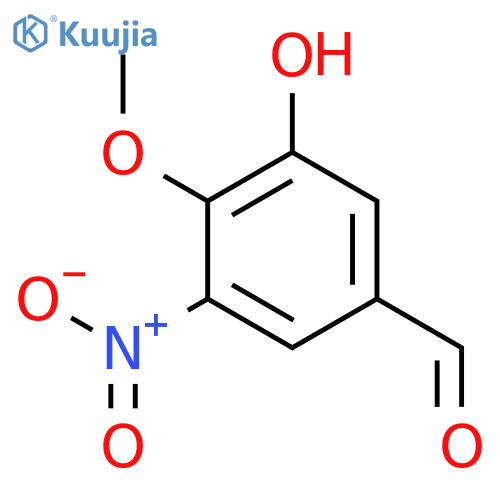

Cas no 80547-69-9 (3-Hydroxy-4-methoxy-5-nitrobenzaldehyde)

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde

- Benzaldehyde,3-hydroxy-4-methoxy-5-nitro-

- 3-Hydroxy-4-methoxy-5-nitro-benzaldehyd

- 3-hydroxy-4-methoxy-5-nitro-benzaldehyde

- 3-hydroxy-4-methoxybenzaldehyde

- 5-nitroisovanillin

- HMNB

- DTXSID80230383

- FT-0692187

- AC6853

- NSC5400

- 80547-69-9

- 3-Hydroxy-4-methoxy-5-nitro-benzaldehyd;

- Benzaldehyde, 3-hydroxy-4-methoxy-5-nitro-

- MFCD02380161

- A864678

- BDBM50004044

- PYLFOUFNUBQBGP-UHFFFAOYSA-N

- NSC 5400

- NSC-5400

- 5-nitro isovanillin

- SY017234

- SCHEMBL3325762

- AKOS006278834

- CHEMBL89320

- DTXCID80152874

- DA-16910

- 5-Nitroisovanilline

-

- MDL: MFCD02380161

- インチ: InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3

- InChIKey: PYLFOUFNUBQBGP-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 197.03200

- どういたいしつりょう: 197.032

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 226

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

- 密度みつど: 1.456

- ふってん: 373°C at 760 mmHg

- フラッシュポイント: 179.4°C

- 屈折率: 1.629

- PSA: 92.35000

- LogP: 1.64470

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde セキュリティ情報

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019144143-5g |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95% | 5g |

$838.08 | 2023-09-01 | |

| Aaron | AR005LBI-100mg |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 97% | 100mg |

$61.00 | 2025-02-13 | |

| eNovation Chemicals LLC | D697968-1g |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | >97% | 1g |

$430 | 2025-02-22 | |

| Aaron | AR005LBI-250mg |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 97% | 250mg |

$103.00 | 2025-02-13 | |

| Crysdot LLC | CD12029545-1g |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95+% | 1g |

$329 | 2024-07-24 | |

| Crysdot LLC | CD12029545-5g |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95+% | 5g |

$1067 | 2024-07-24 | |

| eNovation Chemicals LLC | Y0993854-5g |

3-hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95% | 5g |

$1150 | 2025-02-27 | |

| Chemenu | CM123863-1g |

3-hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95% | 1g |

$310 | 2024-07-23 | |

| Chemenu | CM123863-5g |

3-hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 95% | 5g |

$1006 | 2024-07-23 | |

| Apollo Scientific | OR470435-1g |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde |

80547-69-9 | 1g |

£439.00 | 2025-02-20 |

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 関連文献

-

Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

3-Hydroxy-4-methoxy-5-nitrobenzaldehydeに関する追加情報

Professional Introduction to 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 80547-69-9)

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a compound with the chemical formula C₈H₆NO₅, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 80547-69-9, has garnered attention due to its versatile applications in the development of various bioactive molecules. The structural features of this aldehyde derivative, characterized by the presence of hydroxyl, methoxy, and nitro functional groups, make it a valuable precursor in synthetic chemistry.

The 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde molecule exhibits a distinct aromatic system that allows for diverse chemical transformations. These transformations are particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The nitro group, in particular, provides a reactive site for reduction or conversion into other functional groups, while the hydroxyl and methoxy groups contribute to the compound's solubility and reactivity in various solvents.

In recent years, there has been a growing interest in exploring the potential of this compound in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with therapeutic properties. For instance, studies have demonstrated its utility in synthesizing analogs of natural products with anti-inflammatory and anticancer activities. The ability to modify the aromatic core of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde allows chemists to fine-tune the biological activity of derived compounds, making it an attractive scaffold for drug discovery.

The role of this compound in synthetic organic chemistry is also noteworthy. It serves as a key intermediate in the preparation of more complex molecules through various reactions such as condensation, oxidation, and reduction. These reactions are fundamental to the construction of intricate organic structures, which are often required in pharmaceutical applications. The versatility of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde makes it a staple in many synthetic routes.

Advances in computational chemistry have further enhanced the understanding and application of this compound. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets. These studies are crucial for designing molecules with improved efficacy and reduced side effects. By integrating experimental data with computational predictions, researchers can optimize synthetic strategies and predict the behavior of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde-based compounds more accurately.

The pharmaceutical industry has also benefited from the use of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde in drug development. Its structural motifs are found in several marketed drugs, highlighting its importance as a building block. The compound's ability to undergo multiple chemical modifications allows for the creation of libraries of derivatives with varying biological profiles. This flexibility is essential for identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

In conclusion, 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 80547-69-9) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new bioactive molecules. As research continues to evolve, the potential uses of this compound are likely to expand, further solidifying its role as an important intermediate in chemical biology and drug discovery.

80547-69-9 (3-Hydroxy-4-methoxy-5-nitrobenzaldehyde) 関連製品

- 31680-08-7(4-Methoxy-3-nitrobenzaldehyde)

- 6635-20-7(5-Nitrovanillin)

- 80410-57-7(3-Methoxy-4-nitrobenzaldehyde)

- 52651-15-7(6-Chloro-2,3-dihydro-1H-indene-1-carboxylic acid)

- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)

- 2172430-21-4(3-({5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxolan-2-yl}formamido)-2-methylpropanoic acid)

- 1206970-05-9(1-(5-Methylpyrimidin-4-yl)piperidin-3-ol)

- 1804894-97-0(Ethyl 3-cyano-2-difluoromethoxy-5-fluorobenzoate)

- 2567502-37-6(7-({(9H-fluoren-9-yl)methoxycarbonyl}(methyl)amino)thieno2,3-bpyrazine-6-carboxylic acid)

- 878076-60-9(2-{[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]amino}-2-oxoethyl 3,6-dichloropyridine-2-carboxylate)